2-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)isoindoline-1,3-dione
Overview
Description
2-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)isoindoline-1,3-dione, also known as 2-hydroxy-17-pentadecyl isoindoline-1,3-dione, is a synthetic chemical compound that has been extensively studied for its potential applications in a variety of scientific research areas. In addition to its chemical and physical properties, 2-hydroxy-17-pentadecyl isoindoline-1,3-dione has been studied for its biochemical and physiological effects.
Scientific Research Applications
Pharmaceutical Synthesis
N-isoindoline-1,3-dione derivatives have been studied for their potential use in pharmaceutical synthesis . They have shown promise as therapeutic agents, with research focusing on understanding the structure-activity relationships and biological properties of these derivatives .
Herbicides
These compounds have also found applications in the development of herbicides . Their unique chemical structure and reactivity make them suitable for this purpose .
Colorants and Dyes
The isoindoline nucleus and carbonyl groups at positions 1 and 3 of these compounds have been utilized in the creation of colorants and dyes . Their aromatic nature contributes to their color properties .
Polymer Additives
N-isoindoline-1,3-dione derivatives have been used as additives in polymer synthesis . They can enhance the properties of the resulting polymers, making them more suitable for various applications .
Organic Synthesis
These compounds have been used in organic synthesis, serving as building blocks for the creation of more complex molecules . Their diverse chemical reactivity makes them versatile components in synthetic chemistry .
Photochromic Materials
Lastly, N-isoindoline-1,3-dione derivatives have been explored for their potential use in the development of photochromic materials . These are materials that change color in response to light, and the unique properties of these compounds make them suitable for this application .
properties
IUPAC Name |
2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29NO8/c22-6-8-26-10-12-28-14-16-29-15-13-27-11-9-25-7-5-21-19(23)17-3-1-2-4-18(17)20(21)24/h1-4,22H,5-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCTJNFGESFQLBC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCOCCOCCOCCOCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29NO8 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(17-Hydroxy-3,6,9,12,15-pentaoxaheptadecyl)isoindoline-1,3-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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